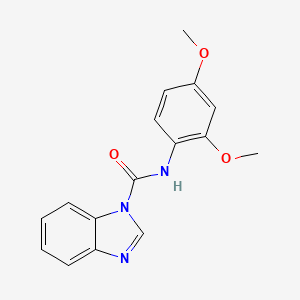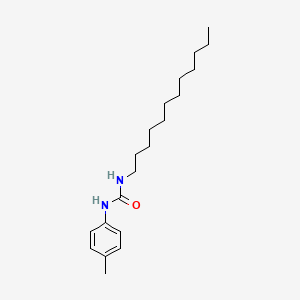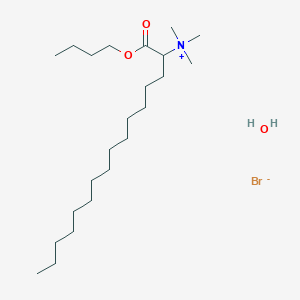
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole is a chemical compound with the molecular formula C16H15N3O3 and a molecular weight of 297.316 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One efficient method reported involves the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent, promoting the conversion of carboxylic acids into benzimidazoles under mild conditions . This method provides high yields and is suitable for the preparation of various benzimidazole derivatives.
Análisis De Reacciones Químicas
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their therapeutic applications, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This action can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole can be compared with other similar compounds, such as:
1-(N-(5-Chloro-2,4-Dimethoxyphenyl)carbamoyl)benzimidazole: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)-6-nitrobenzimidazole:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological profile and suitability for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in various reactions and interact with multiple biological targets, making it a valuable tool in the development of new materials and therapeutic agents.
Propiedades
Número CAS |
198135-30-7 |
|---|---|
Fórmula molecular |
C16H15N3O3 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)benzimidazole-1-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-21-11-7-8-13(15(9-11)22-2)18-16(20)19-10-17-12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H,18,20) |
Clave InChI |
OQXGMNWJSWJXDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)N2C=NC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
